molecular formula C21H20N2O3S B4401631 1-(NAPHTHALENE-2-SULFONYL)-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE

1-(NAPHTHALENE-2-SULFONYL)-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE

Cat. No.: B4401631
M. Wt: 380.5 g/mol
InChI Key: WSDQGUFIUYKJPT-UHFFFAOYSA-N
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Description

1-(NAPHTHALENE-2-SULFONYL)-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE is a complex organic compound that features a naphthalene sulfonyl group attached to a pyrrolidine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(NAPHTHALENE-2-SULFONYL)-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE typically involves the reaction of naphthalene-2-sulfonyl chloride with N-phenylpyrrolidine-2-carboxamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like chloroform or dichloromethane, and the reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems to monitor and control the reaction parameters such as temperature, pressure, and pH is common to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(NAPHTHALENE-2-SULFONYL)-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-(NAPHTHALENE-2-SULFONYL)-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity . The compound may also interact with cellular pathways involved in signal transduction, affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(NAPHTHALENE-2-SULFONYL)-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE is unique due to its combination of a naphthalene sulfonyl group with a pyrrolidine carboxamide structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler naphthalene derivatives.

Properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-N-phenylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c24-21(22-18-9-2-1-3-10-18)20-11-6-14-23(20)27(25,26)19-13-12-16-7-4-5-8-17(16)15-19/h1-5,7-10,12-13,15,20H,6,11,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDQGUFIUYKJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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